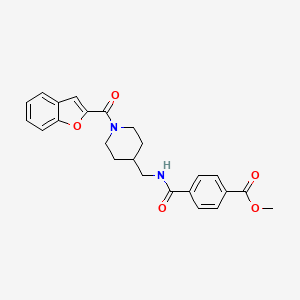
(5-(3-Nitrophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule that has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, properties, and both physical and chemical properties analysis. This compound's relevance spans across multiple disciplines within chemistry due to its unique structural features and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with basic furan or thiophene units that undergo functionalization and coupling reactions to introduce the nitrophenyl and phenylpiperazinyl methanethione units. For instance, the synthesis of geminally activated nitro dienes from furan and thiophene derivatives showcases the type of chemical manipulation used to create complex molecules with nitro and furan functionalities (Baichurin et al., 2019).
Molecular Structure Analysis
X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses are common methods for investigating the molecular structure of such compounds. The crystal structure can reveal important details about the molecule's geometry, bonding patterns, and the impact of substituents on its overall structure. For example, a related compound's structure was determined to be triclinic, providing insights into how nitro and furan groups influence the molecular conformation (Rahmani et al., 2017).
Chemical Reactions and Properties
The reactivity of the compound with other chemical entities and its behavior under various conditions are of significant interest. Studies on related molecules, such as the behavior of nitroaryl and nitrofuryl derivatives under electron impact and chemical ionization, offer insights into the types of reactions and transformations that our compound of interest might undergo (Kadentsev et al., 1983).
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Biological Evaluation
A study explored the synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial properties, utilizing a method that includes (5-(3-Nitrophenyl)furan-2-yl) derivatives. This method demonstrated higher yields and environmentally friendly processes, and the synthesized compounds showed significant anti-inflammatory and antibacterial activity (Ravula et al., 2016).
Synthesis of Nitro Dienes
Research into the condensation of furan derivatives has led to the creation of geminally activated nitro dienes. This synthesis process, involving (5-(3-Nitrophenyl)furan-2-yl) derivatives, has been confirmed through various spectroscopic methods (Baichurin et al., 2019).
Furan Derivative Reactions with Electrophiles
A study delved into how furan derivatives, including those with a (5-(3-Nitrophenyl)furan-2-yl) structure, react with electrophiles. This research has implications for their pharmacological applications, suggesting potential in creating luminophores (Aleksandrov & El’chaninov, 2016).
Anticancer Activity of Ruthenium(II) Complexes
A (5-Nitrophenyl)furan-2-yl derivative was used in synthesizing ruthenium(II) complexes, demonstrating significant in vitro anticancer activity. The study highlighted the different coordination modes of the ligand with ruthenium ion, providing insights into their potential therapeutic applications (Kumar et al., 2017).
Photophysical Properties
Research on the photophysical properties of chalcone derivatives included (5-(3-Nitrophenyl)furan-2-yl) derivatives. These studies are crucial in understanding the intramolecular charge transfer interactions, which are important for the development of advanced photonic materials (Kumari et al., 2017).
Antibacterial Activity of Nitrofuran Derivatives
The synthesis of novel nitrofurantoin analogues, including furan derivatives, was explored for their antibacterial properties against various bacteria. This research is significant in the development of new antibiotics and in understanding the structure-activity relationship of these compounds (Hassan et al., 2020).
Thermodynamic Properties
A study focused on determining the thermodynamic properties of various (5-Nitrophenyl)furan-2-carbaldehyde isomers, which is vital for optimizing synthesis and application processes of these compounds (Dibrivnyi et al., 2015).
Mecanismo De Acción
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets of this compound would depend on its structure and functional groups.
Mode of Action
The interaction of a compound with its targets often involves binding to specific sites on the target molecule, leading to changes in the target’s function . The exact mode of action would depend on the specific targets of this compound.
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, some compounds induce apoptosis (cell death) in cancer cells .
Propiedades
IUPAC Name |
[5-(3-nitrophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-24(26)18-8-4-5-16(15-18)19-9-10-20(27-19)21(28)23-13-11-22(12-14-23)17-6-2-1-3-7-17/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMMJFQWMDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)

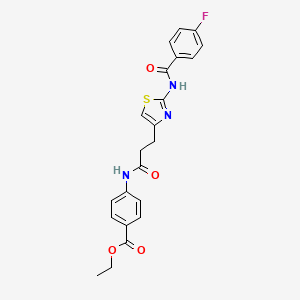
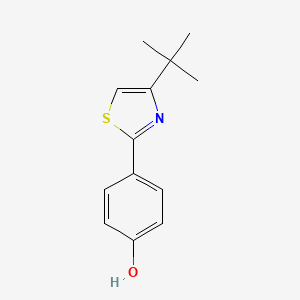
![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
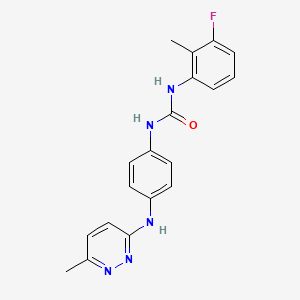
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
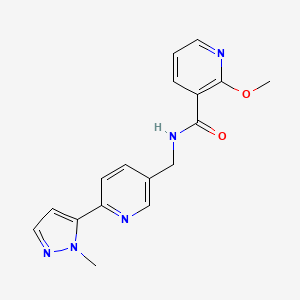
![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2493291.png)
